molecular formula C13H16N2O3 B15305379 Tert-butyl (3-(cyanomethoxy)phenyl)carbamate

Tert-butyl (3-(cyanomethoxy)phenyl)carbamate

Cat. No.: B15305379
M. Wt: 248.28 g/mol
InChI Key: KUOSPAFSALCXPQ-UHFFFAOYSA-N
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Description

Tert-butyl (3-(cyanomethoxy)phenyl)carbamate is a carbamate derivative featuring a phenyl ring substituted with a cyanomethoxy (OCH2CN) group at the 3-position, protected by a tert-butyloxycarbonyl (Boc) group. The cyanomethoxy group is electron-withdrawing, influencing reactivity, solubility, and biological interactions .

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

tert-butyl N-[3-(cyanomethoxy)phenyl]carbamate

InChI

InChI=1S/C13H16N2O3/c1-13(2,3)18-12(16)15-10-5-4-6-11(9-10)17-8-7-14/h4-6,9H,8H2,1-3H3,(H,15,16)

InChI Key

KUOSPAFSALCXPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC=C1)OCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-(cyanomethoxy)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-(cyanomethoxy)phenyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-(cyanomethoxy)phenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (3-(cyanomethoxy)phenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3-(cyanomethoxy)phenyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The carbamate linkage can be cleaved under acidic or basic conditions, releasing the free amine . The molecular targets and pathways involved include interactions with enzymes and proteins that recognize the carbamate structure .

Comparison with Similar Compounds

Structural Comparison

The table below compares tert-butyl (3-(cyanomethoxy)phenyl)carbamate with structurally related tert-butyl carbamate derivatives:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Structural Features
This compound (Target) 3-OCH2CN C13H16N2O3 260.28 Not Provided Cyanomethoxy group enhances polarity and reactivity.
Tert-butyl (3-cyanophenyl)carbamate 3-CN C12H14N2O2 230.26 145878-50-8 Direct cyano substitution; simpler electronic effects.
Tert-butyl [3-(1-cyano-1-methylethyl)phenyl]carbamate 3-(C(CH3)2CN) C15H20N2O2 260.34 951627-60-4 Branched cyano group increases steric hindrance.
Tert-butyl (3-aminophenyl)carbamate 3-NH2 C11H16N2O2 208.26 68621-88-5 Amino group confers basicity and nucleophilicity.
Tert-butyl (E)-((6-(2-ethoxyvinyl)phenyl)carbamate 6-(CH2CH2O)vinyl C15H19NO3 261.31 Not Provided Ethoxyvinyl group introduces conjugation potential.

Key Observations :

  • The cyanomethoxy group in the target compound offers a unique balance of electron-withdrawing character and steric bulk compared to direct cyano (3-CN) or amino (3-NH2) substituents.
  • Branched substituents (e.g., 1-cyano-1-methylethyl) reduce solubility but enhance stability in hydrophobic environments .

Yield and Purity Trends :

  • Bulky substituents (e.g., 1-cyano-1-methylethyl) require optimized conditions (e.g., higher catalyst loading) to improve yields .
  • HPLC purity for analogs ranges from 95.07% to 99.34%, influenced by substituent complexity () .

Physicochemical Properties

Property Target Compound 3-Cyanophenyl Analogue 3-Aminophenyl Analogue
Polarity High (OCH2CN) Moderate (CN) Low (NH2)
Melting Point Not Reported Not Reported 163–166°C (related compound)
HPLC Retention Time Not Reported ~9–12 min (similar compounds) ~9–12 min

Insights :

  • The cyanomethoxy group likely increases polarity compared to cyano or amino substituents, affecting chromatographic behavior.
  • Melting points for tert-butyl carbamates vary widely (e.g., 163–166°C for fused-ring analogs) .

Structure-Activity Relationship :

  • Cyanomethoxy’s electron-withdrawing nature may improve target binding in enzyme inhibition, similar to cyano groups in HDAC inhibitors .

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